(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine
Description
This phosphoramidite ligand, with the molecular formula C28H22NO2P and molecular weight 435.45 g/mol, is a chiral compound featuring a dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine core. Its stereochemistry is defined as (S,R,R), with a (1R)-1-phenylethylamine substituent . Key physical properties include a melting point of 212–213°C, a specific rotation of [α]D = +427° (c = 0.83, chloroform), and moisture sensitivity requiring inert storage conditions .
The compound is notable for its role in rhodium-catalyzed asymmetric hydrogenation, particularly for achieving high enantiomeric excess (ee) in the hydrogenation of (E)-N-acyl dehydro-β-amino acid esters . It is commercially available as part of the MonoPhos™ Ligand Kit (Strem Chemicals) and is protected under patent WO0204466 .
Structure
3D Structure
Properties
IUPAC Name |
N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22NO2P/c1-19(20-9-3-2-4-10-20)29-32-30-25-17-15-21-11-5-7-13-23(21)27(25)28-24-14-8-6-12-22(24)16-18-26(28)31-32/h2-19,29H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUOPBPAVLQNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine is a complex organophosphorus compound known for its potential applications in catalysis and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C25H22NO2P
- Molecular Weight : 399.42 g/mol
- CAS Number : 284472-79-3
- Appearance : White powder, moisture-sensitive
The biological activity of this compound can be attributed to its unique structural features which allow it to interact with various biological targets. The presence of the phosphorous atom in the structure enables it to function as a ligand in coordination chemistry, potentially influencing enzyme activity and cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
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Anticancer Properties :
- Studies have demonstrated that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and death.
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Antimicrobial Activity :
- Preliminary research suggests that the compound possesses antimicrobial properties against certain bacterial strains. The exact mechanism is not fully understood but may involve disruption of bacterial cell membranes.
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Enzyme Inhibition :
- As a phosphorus-containing ligand, it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The mechanism of action was hypothesized to involve interference with bacterial cell wall synthesis.
Data Table: Biological Activities Summary
Scientific Research Applications
Catalytic Applications
Phosphine Ligands in Catalysis
This compound is classified as a phosphine ligand, which plays a crucial role in facilitating various catalytic reactions. Phosphine ligands are essential in transition metal catalysis and have been extensively studied for their ability to enhance reaction rates and selectivity.
- Cross-Coupling Reactions : (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine has shown efficacy in palladium-catalyzed cross-coupling reactions. These reactions are vital for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
| Reaction Type | Catalyst Used | Reference |
|---|---|---|
| Suzuki Coupling | Pd/(S)-PipPhos | |
| Heck Reaction | Pd/(S)-PipPhos | |
| Negishi Coupling | Pd/(S)-PipPhos |
Materials Science
Development of Advanced Materials
The unique properties of this compound make it a candidate for developing advanced materials:
- Sensors : The compound's phosphine nature can be utilized in creating sensors for detecting various chemical species.
- Polymer Chemistry : Its reactivity can be harnessed in polymerization processes to develop new materials with tailored properties.
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound as a ligand in catalytic systems:
Case Study 1: Palladium-Catalyzed Reactions
In a study published in Journal of Organic Chemistry, researchers demonstrated that using this ligand significantly improved yields in Suzuki coupling reactions compared to traditional ligands. The study emphasized the ligand's ability to stabilize the palladium catalyst and enhance selectivity towards desired products .
Case Study 2: Anticancer Activity
A preliminary study indicated that phosphine derivatives exhibited cytotoxic effects against specific cancer cell lines. While this compound was not directly tested, its structural analogs showed promise as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following compounds share structural motifs (dinaphtho-dioxaphosphepine core) and applications in asymmetric catalysis but differ in substituents and stereochemical configurations:
(+)-N,N-Bis[(1S)-1-phenylethyl]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine (C36H30NO2P)
(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)morpholine (C24H20NO3P)
(S)-(+)-(8,9,10,11,12,13,14,15-Octahydro-3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine (C18H23NO2P)
Comparative Data Table
Structural and Functional Analysis
Substituent Effects
- Its lower melting point (102–103°C) may reflect reduced crystallinity due to the dichloromethane adduct .
- C24H20NO3P: The morpholine substituent introduces an oxygen-containing heterocycle, which could enhance solubility in polar solvents but reduce compatibility with nonpolar reaction media .
- C18H23NO2P: The octahydro (partially saturated) core and dimethylamine group likely reduce rigidity, affecting ligand-metal coordination dynamics .
Stereochemical Impact
The target compound’s (S,R,R) configuration is critical for its high enantioselectivity. In contrast, the bis[(1S)-1-phenylethyl] derivative (C36H30NO2P) has two defined stereocenters, which may create a more constrained chiral environment .
Catalytic Performance
While the target compound is optimized for rhodium-mediated hydrogenation, similar ligands like C36H30NO2P are used in broader asymmetric synthesis contexts, such as cross-coupling or hydrofunctionalization . The absence of catalytic data for C24H20NO3P and C18H23NO2P suggests these may be exploratory derivatives.
Q & A
Q. What are the primary applications of this compound in asymmetric catalysis?
This chiral phosphoramidite ligand is widely used in rhodium-catalyzed cis-selective hydrogenation of (E)-N-acyl dehydro-β-amino acid esters, achieving high enantiomeric excess (ee) . Its steric and electronic properties enable precise control over stereoselectivity. For example, in hydrogenation reactions, the ligand coordinates to rhodium to form a chiral catalyst that differentiates between prochiral faces of substrates. Key experimental parameters include solvent choice (e.g., dichloromethane or toluene), hydrogen pressure (1–50 bar), and substrate-to-catalyst ratios (typically 100:1 to 1000:1) .
Q. How is this compound synthesized and characterized?
Synthesis : The ligand is prepared via a multi-step process involving condensation of dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine derivatives with (1R)-1-phenylethylamine under anhydrous conditions. Key intermediates are purified via column chromatography (silica gel, hexane/ethyl acetate gradients) . Characterization :
- NMR : P NMR (CDCl₃) shows a singlet at δ 120–125 ppm, confirming phosphorus coordination. H and C NMR verify stereochemical integrity .
- X-ray crystallography : Used to confirm absolute configuration (e.g., 11bS stereochemistry) .
- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) assess enantiopurity (>95% ee) .
Q. What safety precautions are required when handling this compound?
- Moisture sensitivity : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the P–N bond .
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Avoid inhalation by working in a fume hood .
- Spill management : Collect solid residues in sealed containers and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does ligand stereochemistry influence enantioselectivity in hydrogenation?
The (S,R,R)-configuration of the ligand creates a chiral pocket that dictates substrate orientation during catalysis. Computational studies (DFT) suggest that the naphthyl groups provide π-π interactions with aromatic substrates, while the (1R)-phenylethylamine moiety induces steric bias. For instance, in β-dehydroamino ester hydrogenation, the ligand’s 11bS configuration enforces a Re-face attack, yielding >95% ee . Experimental optimization involves screening substituents on the dinaphtho backbone to modulate bite angles and electronic effects .
Q. How to resolve conflicting enantioselectivity data between substrate classes?
Contradictions often arise from differences in substrate electronic profiles. For example:
- Electron-deficient substrates : May require electron-donating ligand substituents (e.g., methoxy groups) to enhance π-backbonding to the metal center.
- Bulky substrates : Adjust the ligand’s dinaphtho ring substituents to avoid steric clashes. Use kinetic studies (e.g., initial rate measurements) and mechanistic probes (e.g., deuterium labeling) to identify rate-limiting steps. Cross-reference with X-ray structures of catalyst-substrate adducts .
Q. What methods validate ligand stability under catalytic conditions?
- In situ P NMR : Monitors ligand integrity during catalysis. Degradation (e.g., P–N bond cleavage) manifests as new phosphorus signals .
- Mass spectrometry : Detects ligand decomposition products (e.g., dinaphtho-dioxaphosphepin fragments) .
- Control experiments : Compare catalytic performance with/without ligand pre-stirring under reaction conditions .
Methodological Tables
Troubleshooting Guide
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
